(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound (E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features a benzo[de]isoquinoline-dione core linked to a piperazine moiety substituted with a 3,4,5-trimethoxyphenylacryloyl group. This structure integrates a naphthalimide-derived scaffold, known for intercalating DNA and inducing apoptosis, with a piperazine-arylacryloyl segment that may enhance solubility and target-specific interactions.
Properties
IUPAC Name |
2-[2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O6/c1-37-24-18-20(19-25(38-2)28(24)39-3)10-11-26(34)32-15-12-31(13-16-32)14-17-33-29(35)22-8-4-6-21-7-5-9-23(27(21)22)30(33)36/h4-11,18-19H,12-17H2,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRAHHVOFGFZTC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure that includes a benzo[de]isoquinoline core and a piperazine moiety, which are known to influence various biological interactions.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 492.58 g/mol. The presence of multiple methoxy groups enhances its lipophilicity and may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of certain bacterial strains. Its efficacy against biofilms suggests potential applications in treating infections resistant to conventional antibiotics.
- Neuroprotective Effects : Some studies have indicated that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Anticancer Activity
A study conducted by researchers evaluated the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values reported around 15 µM for MCF-7 cells. The proposed mechanism includes the activation of caspase pathways leading to apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 18 | Cell cycle arrest |
Antimicrobial Properties
In antimicrobial assays, the compound demonstrated activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
In vitro studies using neuronal cell cultures showed that treatment with the compound resulted in reduced oxidative stress markers and improved cell survival under neurotoxic conditions induced by glutamate. This suggests a potential role in protecting neurons from excitotoxicity.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested the efficacy of this compound in combination with standard chemotherapy. Patients receiving the combination therapy exhibited improved response rates compared to those receiving chemotherapy alone.
- Case Study on Infection Control : In a hospital setting, the application of this compound in treating chronic wounds infected with antibiotic-resistant bacteria led to significant improvements in healing times and bacterial load reduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
Pharmacological and Physicochemical Properties
- Lipophilicity: The trimethoxy groups in the target compound likely increase logP compared to non-methoxylated analogues, enhancing blood-brain barrier penetration.
- Cytotoxicity : Ferrocenyl derivatives () show potent activity (IC50 ~8–12 µM) in breast cancer models, suggesting the target compound’s efficacy could be modulated by substituting the acryloyl group with redox-active moieties .
Preparation Methods
Naphthalic Anhydride Functionalization
The benzo[de]isoquinoline-dione core is synthesized from naphthalic anhydride through ammonolysis or alcoholysis. For example:
- Reaction with ethanolamine :
Naphthalic anhydride reacts with ethanolamine in toluene under reflux to yield 2-hydroxyethyl-benzo[de]isoquinoline-1,3(2H)-dione. - Bromination of the hydroxyl group :
The hydroxyl group is converted to a bromide using phosphorus tribromide (PBr₃) in dichloromethane, producing 2-bromoethyl-benzo[de]isoquinoline-1,3(2H)-dione.
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Ethanolamine, toluene | Reflux, 12 h | 85% |
| 2 | PBr₃, CH₂Cl₂ | 0°C to RT, 4 h | 78% |
Piperazine-Ethyl Side Chain Installation
Nucleophilic Substitution with Piperazine
The bromoethyl intermediate undergoes nucleophilic substitution with piperazine in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
$$ \text{2-Bromoethyl-benzoisoquinoline} + \text{Piperazine} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(Piperazin-1-yl)ethyl-benzoisoquinoline} $$
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 24 h |
| Yield | 70% |
Protection of Piperazine (Optional)
To prevent over-alkylation, the secondary amine of piperazine is protected using tert-butoxycarbonyl (Boc) anhydride:
$$ \text{Piperazine-ethyl-benzoisoquinoline} + \text{(Boc)₂O} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Boc-protected derivative} $$
Synthesis of (E)-3-(3,4,5-Trimethoxyphenyl)acryloyl Chloride
Bromination of 3,4,5-Trimethoxyacetophenone
Following a modified procedure from, 3,4,5-trimethoxyacetophenone is brominated using bromine (Br₂) in acetic acid:
$$ \text{3,4,5-Trimethoxyacetophenone} + \text{Br₂} \rightarrow \text{2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one} $$
| Parameter | Value |
|---|---|
| Temperature | 0°C |
| Time | 2 h |
| Yield | 90% |
Elimination to Form α,β-Unsaturated Ketone
The bromoketone undergoes base-induced elimination using triethylamine (Et₃N) in tetrahydrofuran (THF) to yield (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride:
$$ \text{2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone} \xrightarrow{\text{Et₃N, THF}} \text{(E)-3-(3,4,5-Trimethoxyphenyl)acryloyl chloride} $$
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 6 h |
| Yield | 65% |
Acylation of Piperazine-Ethyl-Benzoisoquinoline
The piperazine nitrogen is acylated with the acryloyl chloride in the presence of diisopropylethylamine (DIPEA):
$$ \text{Piperazine-ethyl-benzoisoquinoline} + \text{Acryloyl chloride} \xrightarrow{\text{DIPEA, CH₂Cl₂}} \text{Target compound} $$
| Parameter | Value |
|---|---|
| Temperature | RT |
| Time | 12 h |
| Yield | 60% |
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21–7.98 (m, 4H, aromatic), 7.45 (d, J = 15.6 Hz, 1H, acryloyl CH), 6.87 (s, 2H, trimethoxyphenyl), 3.94 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃).
- HRMS (ESI) : m/z calculated for C₃₄H₃₃N₃O₇ [M+H]⁺: 612.2289; found: 612.2293.
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >95% purity.
Q & A
Q. What synthetic strategies are employed to construct the piperazine-acryloyl moiety in this compound?
The piperazine-acryloyl linkage is typically synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of a piperazine derivative with a bromoethyl intermediate (e.g., 1-chloro-2-bromoethane) in the presence of potassium carbonate and triethylamine can form the ethyl-piperazine backbone . The acryloyl group is introduced via acylation using activated carbonyl reagents, such as acryloyl chloride, under controlled pH to avoid side reactions . Purification often involves column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to achieve >95% purity .
Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?
- NMR Spectroscopy : and NMR are critical for verifying the acryloyl group’s (E)-configuration (e.g., coupling constants for trans-vinylic protons) and piperazine substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, distinguishing between isobaric isomers .
- X-ray Crystallography : Resolves absolute stereochemistry and packing interactions, though crystallization may require slow evaporation of DCM/hexane mixtures .
Q. What in vitro assays are used to evaluate its preliminary biological activity?
- MTT Assay : Standard for cytotoxicity screening (e.g., IC values against MCF7 or MDA-MB-231 cells), with positive controls like doxorubicin .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for estrogen receptors) validate target engagement, requiring tritiated ligands and scintillation counting .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s binding affinity for specific targets?
- Molecular Docking : Tools like AutoDock Vina predict interactions with targets (e.g., tubulin or kinases). The 3,4,5-trimethoxyphenyl group’s π-stacking with hydrophobic pockets and hydrogen bonding via the acryloyl carbonyl are critical .
- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, highlighting residues (e.g., Lys352 in β-tubulin) that stabilize ligand-receptor complexes .
Q. What methodologies resolve contradictions in cytotoxicity data across cell lines?
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., residual solvents or unreacted intermediates) .
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation in certain cell lines, explaining variability .
- Off-Target Profiling : Kinase screening panels (e.g., Eurofins) detect unintended inhibition, which may skew results .
Q. How are structure-activity relationship (SAR) studies designed to improve potency?
- Scaffold Modifications : Replace the benzo[de]isoquinoline core with naphthalimide (as in ) to enhance DNA intercalation .
- Substituent Variation : Systematic replacement of trimethoxyphenyl with halogenated or nitro groups alters logP and hydrogen-bond capacity, measured via SPR or ITC .
- Pharmacophore Mapping : QSAR models prioritize substituents at the piperazine N-4 position for maximal steric complementarity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
